![molecular formula C8H7N3O2 B1270186 6-methyl-7-nitro-1H-indazole CAS No. 717881-06-6](/img/structure/B1270186.png)
6-methyl-7-nitro-1H-indazole
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Overview
Description
6-Methyl-7-nitro-1H-indazole is a heterocyclic compound with a molecular formula of C8H7N3O2 . It is a derivative of indazole, a heterocyclic small molecule containing an indazole ring .
Synthesis Analysis
The synthesis of 1H-indazole derivatives, including 6-methyl-7-nitro-1H-indazole, can be achieved through various methods. One approach involves 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes . Another method involves the reaction of N-acyl-N’-substituted hydrazines with aryl iodides .Molecular Structure Analysis
The molecular structure of 6-methyl-7-nitro-1H-indazole consists of a nitrogenous indazole ring substituted with a methyl group at the 6th position and a nitro group at the 7th position . The average mass of the molecule is 177.160 Da .Chemical Reactions Analysis
Indazoles, including 6-methyl-7-nitro-1H-indazole, can undergo various chemical reactions. For instance, 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes can efficiently provide 3-alkyl/aryl-1H-indazoles .Physical And Chemical Properties Analysis
6-Methyl-7-nitro-1H-indazole is a solid substance . It has a molecular weight of 177.16 . The density of this compound is 1.4±0.1 g/cm3, and it has a boiling point of 379.7±22.0 °C at 760 mmHg .Scientific Research Applications
Medicinal Applications
Indazole-containing heterocyclic compounds, such as 6-methyl-7-nitro-1H-indazole, have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .
Anticancer Applications
Indazole derivatives have shown significant potential in the field of cancer research . For instance, niraparib, an indazole-containing compound, has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast, and prostate cancer .
Treatment of Respiratory Diseases
Indazole derivatives can also be employed as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) for the treatment of respiratory diseases . A novel series of 4,6-disubstituted-1H-indazole derivatives have been synthesized for this purpose .
Antifungal and Antibacterial Applications
Indazole derivatives also possess antifungal and antibacterial activities . This makes them valuable in the development of new antimicrobial agents.
Synthesis of Other Compounds
The indazole core is also used in the synthesis of other complex compounds . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
Antihypertensive Applications
Indazole derivatives are used in the development of antihypertensive drugs . These compounds help in the management of high blood pressure.
Antidepressant Applications
Indazole derivatives are also used in the development of antidepressant drugs . These compounds help in the management of depression and related disorders.
Anti-Inflammatory Applications
Indazole derivatives have anti-inflammatory properties . They can be used in the treatment of various inflammatory conditions.
Safety and Hazards
6-Methyl-7-nitro-1H-indazole is considered hazardous. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its hazards . The hazard statements associated with this compound include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .
properties
IUPAC Name |
6-methyl-7-nitro-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-6-4-9-10-7(6)8(5)11(12)13/h2-4H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJNZLMQVJRCIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=NN2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363178 |
Source
|
Record name | 6-methyl-7-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-7-nitro-1H-indazole | |
CAS RN |
717881-06-6 |
Source
|
Record name | 6-methyl-7-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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